

# Limited Cross-Species Pharmacokinetic Data Currently Available for **JBP485**

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## *Compound of Interest*

Compound Name: **JBP485**

Cat. No.: **B1672816**

[Get Quote](#)

A comprehensive cross-species comparison of the pharmacokinetic profile of **JBP485**, a dipeptide with the chemical structure cyclo-trans-4-L-hydroxyprolyl-L-serine, is hampered by a notable lack of publicly available data in common preclinical species such as mice, dogs, and monkeys, as well as in humans. The majority of published research focuses on its pharmacokinetic properties and interactions in rats. Limited information is available from a study in rabbits primarily centered on nephrotoxicity, and in vitro studies using human cell lines have shed light on its interaction with membrane transporters.

## **JBP485 Pharmacokinetics in Rats**

Studies in rats have provided the most detailed insights into the pharmacokinetic profile of **JBP485**. Following intravenous and oral administration, the compound is rapidly absorbed and distributed. Key pharmacokinetic parameters for **JBP485** in rats are summarized in the table below.

Table 1: Pharmacokinetic Parameters of **JBP485** in Rats

| Parameter                                | Value                      | Route of Administration | Dosage   | Source                                  |
|------------------------------------------|----------------------------|-------------------------|----------|-----------------------------------------|
| Elimination Half-Life ( $t_{1/2}$ )      | $2.25 \pm 0.06$ h          | Intravenous             | 25 mg/kg | <a href="#">[1]</a> <a href="#">[2]</a> |
| Plasma Clearance (CL <sub>plasma</sub> ) | $2.99 \pm 0.002$ mL/min/kg | Intravenous             | 25 mg/kg | <a href="#">[1]</a> <a href="#">[2]</a> |
| Volume of Distribution (V <sub>d</sub> ) | $0.22 \pm 0.05$ L/kg       | Intravenous             | 25 mg/kg | <a href="#">[1]</a> <a href="#">[2]</a> |
| Bioavailability                          | ~30%                       | Oral                    | 25 mg/kg | <a href="#">[1]</a> <a href="#">[2]</a> |
| Renal Clearance (CLR)                    | 2.89 mL/min/kg             | Intravenous             | -        |                                         |

Note: Some values are presented as mean  $\pm$  standard deviation.

**JBP485** exhibits linear pharmacokinetics at intravenous doses ranging from 6.25 to 100 mg/kg and is primarily distributed to the kidneys.[\[2\]](#) Its absorption from the gastrointestinal tract is mediated by the peptide transporter PEPT1.[\[2\]](#)[\[3\]](#)

## Insights from Other Species and In Vitro Models

A study investigating the protective effects of **JBP485** against imipenem-induced nephrotoxicity was conducted in rabbits.[\[4\]](#)[\[5\]](#) While this study provides valuable information on drug-drug interactions and **JBP485**'s role in modulating organic anion transporters (OATs), it does not provide standalone pharmacokinetic parameters for **JBP485** in this species.[\[4\]](#)[\[5\]](#)

In vitro experiments using human Caco-2 cells and PEPT1-transfected HeLa cells have confirmed that **JBP485** is a substrate for the human intestinal peptide transporter PEPT1.[\[2\]](#)[\[3\]](#) Furthermore, studies with human embryonic kidney (HEK293) cells overexpressing human OAT1 and OAT3 have demonstrated that **JBP485** is also a substrate for these transporters, which are crucial for renal drug excretion.[\[6\]](#)

## Experimental Protocols

The following methodologies are based on the published pharmacokinetic studies of **JBP485** in rats.

## Animals

Male Wistar rats were used in the pharmacokinetic studies. The animals were housed in a controlled environment with regulated temperature, humidity, and light-dark cycles. They were provided with standard chow and water ad libitum and were fasted overnight before the experiments.

## Drug Administration

For intravenous administration, **JBP485** was dissolved in saline and administered as a bolus injection through the tail vein. For oral administration, **JBP485** was dissolved in water and administered by oral gavage.

## Sample Collection

Blood samples were collected from the jugular vein at predetermined time points after drug administration. The blood was centrifuged to separate the plasma, which was then stored at -20°C until analysis. For urinary excretion studies, rats were housed in metabolic cages to allow for the collection of urine over specific time intervals.

## Analytical Method

The concentration of **JBP485** in plasma and urine samples was determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This method provides the necessary sensitivity and selectivity for quantifying the drug in biological matrices.

## Visualizing Experimental Workflow and Transporter Interactions

To illustrate the typical process of a preclinical pharmacokinetic study and the known molecular interactions of **JBP485**, the following diagrams have been generated using the DOT language.



[Click to download full resolution via product page](#)

Caption: A generalized workflow for a preclinical pharmacokinetic study.

[Click to download full resolution via product page](#)

Caption: **JBP485** interactions with key membrane transporters in the intestine and kidney.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Pharmacokinetics and mechanism of intestinal absorption of JBP485 in rats  
[jstage.jst.go.jp]
- 2. Pharmacokinetics and mechanism of intestinal absorption of JBP485 in rats - PubMed  
[pubmed.ncbi.nlm.nih.gov]
- 3. Uptake, transport and regulation of JBP485 by PEPT1 in vitro and in vivo - PubMed  
[pubmed.ncbi.nlm.nih.gov]
- 4. JBP485, A Dual Inhibitor of Organic Anion Transporters (OATs) and Renal Dehydropeptidase-I (DHP-I), Protects Against Imipenem-Induced Nephrotoxicity - PMC  
[pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | JBP485, A Dual Inhibitor of Organic Anion Transporters (OATs) and Renal Dehydropeptidase-I (DHP-I), Protects Against Imipenem-Induced Nephrotoxicity  
[frontiersin.org]

- 6. Molecular pharmacokinetic mechanism of JBP485 against aristolochic acid I (AAI) - induced nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Limited Cross-Species Pharmacokinetic Data Currently Available for JBP485]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1672816#cross-species-comparison-of-jbp485-pharmacokinetics>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)